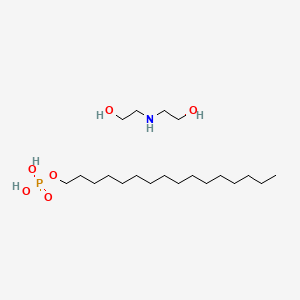
Diethanolamine cetyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethanolamine cetyl phosphate is a chemical compound with the molecular formula C20H46NO6P. It is commonly used as a stabilizer in various personal care products, including skin care and hair care products, due to its anti-static properties . This compound helps maintain the stability of product formulations and ensures even distribution of components.
Vorbereitungsmethoden
Diethanolamine cetyl phosphate can be synthesized through the reaction of diethanolamine with cetyl phosphate. The reaction typically involves the neutralization of diethanolamine with cetyl phosphate under controlled conditions. The process may involve maintaining specific temperatures and pH levels to ensure the desired product is obtained .
Analyse Chemischer Reaktionen
Diethanolamine cetyl phosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Diethanolamine cetyl phosphate has several scientific research applications:
Chemistry: It is used as a stabilizer in various chemical formulations to ensure the stability and uniformity of the products.
Biology: It is used in biological research to study the effects of anti-static agents on cellular processes.
Medicine: It is used in the formulation of pharmaceutical products to enhance their stability and effectiveness.
Wirkmechanismus
The mechanism of action of diethanolamine cetyl phosphate involves its interaction with the molecular targets in the formulation. It acts as a stabilizer by preventing the aggregation of particles and ensuring even distribution of components. This helps maintain the stability and effectiveness of the product .
Vergleich Mit ähnlichen Verbindungen
Diethanolamine cetyl phosphate can be compared with other similar compounds, such as:
Cocamide diethanolamine: Used as a foaming agent and emulsifier in personal care products.
Diethanolamine oleth-3 phosphate: Used as a surfactant and emulsifier in various formulations.
Lauramide diethanolamine: Used as a foam booster and viscosity enhancer in personal care products.
This compound is unique due to its specific anti-static properties and its ability to stabilize formulations effectively.
Eigenschaften
CAS-Nummer |
61693-41-2 |
|---|---|
Molekularformel |
C20H46NO6P |
Molekulargewicht |
427.6 g/mol |
IUPAC-Name |
hexadecyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C16H35O4P.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-21(17,18)19;6-3-1-5-2-4-7/h2-16H2,1H3,(H2,17,18,19);5-7H,1-4H2 |
InChI-Schlüssel |
GKKMCECQQIKAHA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOP(=O)(O)O.C(CO)NCCO |
Verwandte CAS-Nummern |
65138-84-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




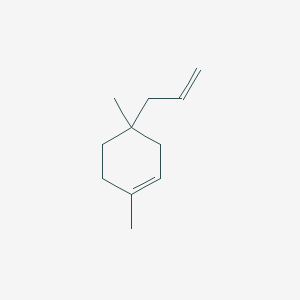

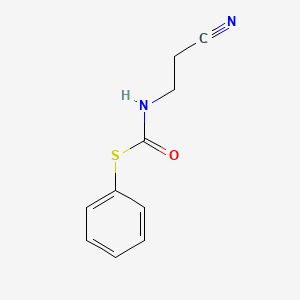
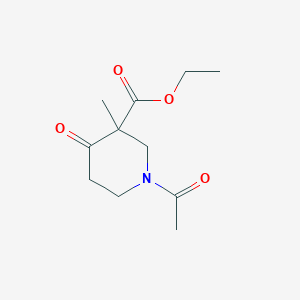
silane](/img/structure/B14479634.png)
![2-{[Hydroxy(phenyl)amino]methyl}phenol](/img/structure/B14479637.png)
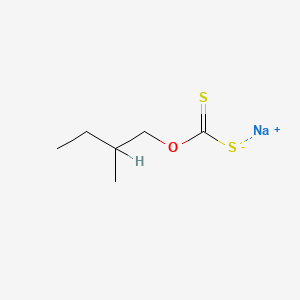
![N,N'-([1,1'-Biphenyl]-2,2'-diyl)bis[2-(hydroxyimino)acetamide]](/img/structure/B14479654.png)
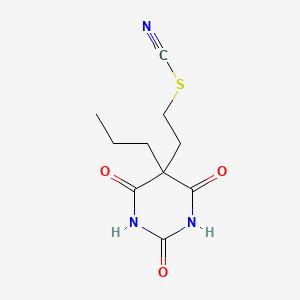

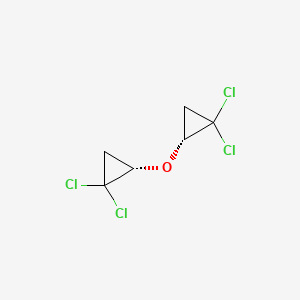
![1-Fluoro-4-{1-[4-(hexyloxy)phenyl]-2-nitropropyl}benzene](/img/structure/B14479683.png)
